molecular formula C10H12O3 B8390842 3-Ethoxy-5-hydroxymethyl-benzaldehyde

3-Ethoxy-5-hydroxymethyl-benzaldehyde

Cat. No.: B8390842
M. Wt: 180.20 g/mol
InChI Key: RLPPOETUCJUZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxy-5-hydroxymethyl-benzaldehyde is an aromatic aldehyde featuring an ethoxy group (-OCH₂CH₃) at position 3 and a hydroxymethyl group (-CH₂OH) at position 4. These compounds are typically synthesized via multi-step reactions involving condensation of substituted benzaldehydes with hydrazides or other nucleophiles .

Properties

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

3-ethoxy-5-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C10H12O3/c1-2-13-10-4-8(6-11)3-9(5-10)7-12/h3-6,12H,2,7H2,1H3

InChI Key

RLPPOETUCJUZGO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1)C=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects and Molecular Properties

The substituents on the benzaldehyde backbone significantly influence physical-chemical behavior. Below is a comparative analysis of key analogs:

Compound Name CAS Number Molecular Formula Substituents (Position) Molecular Weight (g/mol) Purity (%)
3-Ethoxy-5-hydroxymethyl-benzaldehyde Not provided C₁₀H₁₂O₃ 3-Ethoxy, 5-Hydroxymethyl 180.20 (calculated) N/A
3-Ethoxy-5-hydroxybenzaldehyde 951800-15-0 C₉H₁₀O₃ 3-Ethoxy, 5-Hydroxy 166.17 96
3-Hydroxy-5-methoxybenzaldehyde 57179-35-8 C₈H₈O₃ 3-Hydroxy, 5-Methoxy 152.15 N/A
3-Methoxy-5-methylbenzaldehyde 90674-26-3 C₉H₁₀O₂ 3-Methoxy, 5-Methyl 150.17 N/A
2-Hydroxy-3-methoxymethyl-5-methyl-benzaldehyde N/A C₁₀H₁₂O₃ 2-Hydroxy, 3-Methoxymethyl, 5-Methyl 180.20 (calculated) N/A

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxy group in this compound is electron-donating, enhancing the aldehyde's stability and directing electrophilic substitution to specific positions.
  • Reactivity : The hydroxymethyl group is prone to oxidation, unlike the methyl or methoxy groups in analogs such as 3-Methoxy-5-methylbenzaldehyde. This makes this compound a candidate for further functionalization (e.g., esterification) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.